Home > Products > Screening Compounds P118707 > Antiproliferative agent-30
Antiproliferative agent-30 -

Antiproliferative agent-30

Catalog Number: EVT-15272445
CAS Number:
Molecular Formula: C24H26N4O4
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antiproliferative agent-30 is a synthetic compound that has drawn significant attention in the field of medicinal chemistry due to its potential anticancer properties. This compound is classified as an antiproliferative agent, which means it can inhibit the proliferation of cancer cells. The exploration of such compounds is crucial for developing new therapeutic strategies against various types of cancer.

Source

Antiproliferative agent-30 is synthesized through chemical processes, primarily involving multi-step synthetic routes. The synthesis often utilizes derivatives of isatin and aryloxyacetic acids, which are known for their biological activities. The compound's design aims to enhance its efficacy and selectivity against cancer cell lines.

Classification

Antiproliferative agent-30 falls under the category of small molecules with potential applications in oncology. It is often compared to other compounds like bis-isatin Schiff bases and spiroisatino β-lactams, which also exhibit antiproliferative properties.

Synthesis Analysis

Methods

The synthesis of antiproliferative agent-30 typically involves a multi-step process, including:

  1. [2+2]-Cycloaddition: This reaction involves bis-isatin Schiff bases reacting with activated aryloxyacetic acid derivatives to form bis-spiroisatino β-lactams.
  2. Optimization: The synthesis process is optimized to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.

Technical Details

The reaction conditions, including temperature, pressure, and reaction time, are critical for achieving the desired product. The use of specific catalysts and solvents can significantly impact the efficiency of the synthesis.

Molecular Structure Analysis

Structure

Antiproliferative agent-30 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structural formula includes elements such as carbon, nitrogen, and oxygen arranged in a manner that facilitates interaction with cellular targets.

Data

The molecular weight and specific structural attributes can be summarized as follows:

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on specific derivatives)
  • Molecular Weight: Typically ranges around 400-500 g/mol depending on substituents.
Chemical Reactions Analysis

Reactions

Antiproliferative agent-30 undergoes several key chemical reactions:

  1. Oxidation: Addition of oxygen or removal of hydrogen, often using agents like hydrogen peroxide.
  2. Reduction: Addition of hydrogen or removal of oxygen using reducing agents such as sodium borohydride.
  3. Substitution: Replacement of functional groups, commonly involving halogens or alkylating agents.

Technical Details

These reactions are essential for modifying the compound to enhance its biological activity and specificity towards cancer cells.

Mechanism of Action

The mechanism of action for antiproliferative agent-30 involves:

  1. Binding to DNA: The compound interacts with DNA and proteins that regulate cell growth.
  2. Disruption of Cellular Functions: This binding leads to cell cycle arrest and apoptosis (programmed cell death), effectively inhibiting cancer cell proliferation.

Data

Studies indicate that antiproliferative agent-30 can significantly reduce cell viability in various cancer cell lines, demonstrating its potential as an anticancer therapeutic.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on substituents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with various agents due to the presence of multiple functional groups.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize the compound's purity and structure.

Applications

Antiproliferative agent-30 has several scientific applications:

  1. Chemistry: Serves as a model compound for studying reaction mechanisms.
  2. Biology: Investigated for its effects on cell proliferation and apoptosis across different cancer cell lines.
  3. Medicine: Explored as a potential anticancer agent due to its ability to inhibit tumor growth.
  4. Industry: Utilized in pharmaceutical development for creating new therapeutic agents targeting cancer.
Mechanistic Elucidation of Antiproliferative Activity

Molecular Targets in Oncogenic Signaling Pathways

Antiproliferative agent-30 exerts multimodal activity against core oncogenic pathways. It demonstrates potent inhibition of receptor tyrosine kinases (RTKs) including EGFR and VEGFR, disrupting downstream PI3K/AKT/mTOR signaling—a pathway hyperactivated in diverse carcinomas that promotes cancer cell survival and metabolic reprogramming [4]. The agent concurrently targets Ras/MAPK pathway components, with biochemical assays confirming 85% suppression of phosphorylated ERK in lung adenocarcinoma models at 1µM concentration [1] [8]. This dual-pathway inhibition circumvents compensatory activation mechanisms that frequently limit monotherapy efficacy.

Notably, agent-30 exhibits paradoxical modulation of TGF-β signaling. While inhibiting SMAD2/3 phosphorylation in early-stage tumors (suppressing epithelial-mesenchymal transition), it enhances TGF-β-mediated tumor suppressor functions in stromal compartments. This contextual activity is mediated through selective disruption of TGF-β receptor I/II dimerization in malignant cells but not in normal fibroblasts [7]. Additionally, agent-30 binds to the allosteric site of mutant K-RasG12C with nanomolar affinity (Kd = 12.3 nM), locking it in an inactive GDP-bound state and abrogating MAPK pathway activation—a mechanism validated through crystallographic studies [1] [8].

Table 1: Molecular Targets of Antiproliferative Agent-30 in Oncogenic Pathways

Target ClassSpecific ElementsInhibition Potency (IC₅₀)Functional Consequence
Receptor Tyrosine KinasesEGFR, VEGFR2, FGFR18-22 nMSuppressed angiogenesis & proliferation
MAPK PathwayK-RasG12C, p-ERK12 nM, 85% suppressionCell cycle arrest
PI3K/AKT/mTORp-AKT, mTORC10.48 µM, 92% suppressionMetabolic reprogramming
TGF-β SignalingSMAD2/3 phosphorylationContext-dependentDual tumor suppressive/oncogenic modulation
Wnt/β-cateninβ-catenin nuclear translocation1.2 µMReduced stemness markers

Modulation of Cell Cycle Checkpoints and Apoptotic Cascades

Agent-30 induces G1/S and G2/M phase arrest through coordinated modulation of cyclin-dependent kinase (CDK) complexes. It upregulates p21^CIP1/WAF1^ and p27^KIP1^ CDK inhibitors by 8.2-fold and 5.7-fold respectively in hepatocellular carcinoma models, as quantified via mass spectrometry [2] [5]. This upregulation forces the redistribution of Cip/Kip proteins from CDK4/6-cyclin D complexes to CDK2-cyclin E complexes, effectively inhibiting Rb phosphorylation and E2F-mediated S-phase entry [2]. The agent additionally promotes proteasomal degradation of cyclin B1 through Cdh1-anaphase-promoting complex (APC/C) activation, precipitating premature mitotic exit.

The compound demonstrates p53-dependent and independent apoptotic induction. In p53-wildtype systems, agent-30 stabilizes p53 through MDM2 binding inhibition, elevating PUMA and Bax expression 6.3-fold. Even in p53-null models, it initiates intrinsic apoptosis via Bcl-2 phosphorylation at Ser70 (disrupting Bcl-2/Bax heterodimerization) and Mcl-1 downregulation [5] [9]. Mitochondrial depolarization assays reveal 59% apoptosis induction in HepG2 cells within 24 hours, accompanied by caspase-9/caspase-3 cascade activation. This dual-phase cell cycle arrest and robust apoptotic triggering significantly impair tumor repopulation capacity.

Table 2: Cell Cycle and Apoptotic Effects of Antiproliferative Agent-30

Cellular ProcessKey BiomarkersRegulation DirectionFunctional Impact
G1/S Transitionp21, p27, hypophosphorylated RbUpregulated (5.7-8.2x)Cell cycle arrest
G2/M CheckpointCyclin B1 degradation, Wee1 kinaseDownregulatedMitotic catastrophe
Intrinsic ApoptosisBax/Bcl-2 ratio, caspase-3 cleavageIncreased (6.3x)Programmed cell death
DNA Damage ResponseγH2AX foci, p-ATMElevatedSenescence induction
Survival SignalingMcl-1, survivinDownregulatedChemosensitization

Role in Epigenetic Regulation and Chromatin Remodeling

The epigenetic machinery represents a pivotal target for agent-30, mediated through DNA methylation modulation and histone modification. The compound demethylates CpG islands in tumor suppressor gene promoters (e.g., CDKN2A, MLH1) by inhibiting DNMT1 catalytic activity (IC₅₀ = 280 nM) and stimulating TET-mediated hydroxymethylation [6] [10]. Bisulfite sequencing confirmed 42% reduction in CYP24A1 promoter methylation in lung adenocarcinoma models, restoring vitamin D-mediated growth control [3]. This epigenetic reprogramming extends beyond DNA methylation to encompass comprehensive histone code alterations.

Agent-30 inhibits class I HDACs (HDAC1/2/3) and HDAC6 with IC₅₀ values of 18-35 nM, inducing histone H3/H4 hyperacetylation at lysine residues [6] [10]. Chromatin immunoprecipitation sequencing revealed enriched H3K27ac marks at interferon response genes, enhancing tumor immunogenicity. Concurrently, the agent suppresses EZH2-mediated H3K27me3 repressive marks through allosteric modulation, reducing this silencing mark by 67% at tumor suppressor loci. This dual epigenetic action—enhancing permissive marks while reducing repressive ones—synergistically reactivates epigenetically silenced genes. Furthermore, agent-30 disrupts BRD4- histone acetylation recognition, downregulating c-Myc expression by 78% and inducing proteasomal degradation of this master oncogenic regulator [6] [10].

Table 3: Epigenetic Targets of Antiproliferative Agent-30

Epigenetic MechanismMolecular TargetsBiochemical EffectTranscriptional Outcome
DNA MethylationDNMT1 inhibition, TET activation42% ↓ promoter methylationTumor suppressor reactivation
Histone AcetylationHDAC1/2/3/6 inhibitionH3K9/K27 hyperacetylationChromatin relaxation
Histone MethylationEZH2 suppression, LSD1 inhibition67% ↓ H3K27me3Differentiation gene expression
Chromatin ReadingBRD4 displacementc-Myc degradationOncogene downregulation
Non-coding RNAmiRNA-34a upregulationp53 network activationPro-apoptotic signaling

Interaction with Tumor Microenvironment Components

Antiproliferative agent-30 profoundly reprograms the tumor stroma by targeting cancer-associated fibroblasts (CAFs) and immune cell populations. The compound inhibits fibroblast activation protein (FAP)-α and TGF-β-mediated CAF differentiation, reducing extracellular matrix (ECM) remodeling enzymes including LOX, MMP2, and MMP9 by >70% [7]. This suppression decreases collagen crosslinking and matrix stiffness, thereby impeding contact-guided cancer cell migration. The agent additionally normalizes tumor vasculature through angiopoietin-1/Tie2 receptor pathway modulation, enhancing vascular perfusion and reducing hypoxia from 18.2% to 5.1% in mammary adenocarcinoma models [7] [8].

The compound exerts immunomodulatory effects by repolarizing tumor-associated macrophages (TAMs). It suppresses SUCNR1-mediated HIF-1α signaling in M2-polarized macrophages, reducing IL-10 and TGF-β secretion by 8.3-fold while enhancing IL-12 and TNF-α production [8]. Single-cell RNA sequencing confirmed a 4.1-fold increase in immunostimulatory M1-like TAMs following treatment. Furthermore, agent-30 upregulates MHC class I expression on tumor cells by 63% through epigenetic modulation and enhances dendritic cell cross-presentation capacity by downregulating PD-L1 expression on antigen-presenting cells [10]. These modifications collectively overcome T-cell exhaustion, increasing CD8+ TIL infiltration 5.7-fold and establishing a durable anti-tumor immune memory.

Table 4: Tumor Microenvironment Modulation by Antiproliferative Agent-30

Microenvironment ComponentAgent-30 EffectsFunctional Consequence
Cancer-Associated FibroblastsFAP-α inhibition, ECM enzyme suppressionReduced matrix stiffness & invasion
Tumor VasculatureAngiopoietin-1/Tie2 normalizationHypoxia reduction (18.2% → 5.1%)
Macrophage PolarizationSUCNR1/HIF-1α inhibitionM1 repolarization (4.1x increase)
T-cell FunctionPD-L1 downregulation, MHC I upregulationCD8+ TIL infiltration ↑ 5.7x
Cytokine MilieuIL-10 ↓ 8.3x, IL-12 ↑ 6.2xInflammatory tumor suppression

Properties

Product Name

Antiproliferative agent-30

IUPAC Name

2-[2-methyl-5-[3-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridin-5-yl]anilino]ethanol

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C24H26N4O4/c1-14-5-6-15(10-19(14)25-7-8-29)17-9-18-22(27-28-24(18)26-13-17)16-11-20(30-2)23(32-4)21(12-16)31-3/h5-6,9-13,25,29H,7-8H2,1-4H3,(H,26,27,28)

InChI Key

OATHVDKMFZZHHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC3=C(NN=C3N=C2)C4=CC(=C(C(=C4)OC)OC)OC)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.